

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS nu

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Compound of Interest

Compound Name:	4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Cat. No.:	B105342

An In-Depth Technical Guide to **4-[4-(4-pentoxyphenyl)phenyl]benzoic acid**

Introduction

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, also known by its IUPAC name 4^{"-}(Pentyloxy)-[1,1^{':}4^{':}1["]-terphenyl]-4-carboxylic acid, is a significant organic molecule. It features a rigid aromatic core with a flexible pentoxy side chain, and a terminal carboxylic acid group. This unique molecular architecture makes it a compound of considerable interest in various applications. Its Registry Number is 158938-08-0.^[1] This guide provides a comprehensive technical overview of its synthesis, properties, and key applications, design, and use.

Physicochemical and Electronic Properties

The combination of a rigid aromatic backbone and a flexible alkyl chain imparts specific physicochemical properties that are crucial for its applications. The carboxylic acid moiety provides a site for hydrogen bonding and further chemical modifications.^[1]

Table 1: Physicochemical Properties of **4-[4-(4-pentoxyphenyl)phenyl]benzoic acid**

Property	Value	Source
CAS Number	158938-08-0	[1]
Molecular Formula	C ₂₄ H ₂₄ O ₃	[1]
Molecular Weight	360.45 g/mol	[1]
IUPAC Name	4 ^{"-} (pentyloxy)-[1,1 ^{':} 4 ^{':} 1 ["] -terphenyl]-4-carboxylic acid	[1]
Physical State	Solid	[1]

| InChI Key | APIUMVXKBCYBSC-UHFFFAOYSA-N |[\[1\]](#) |

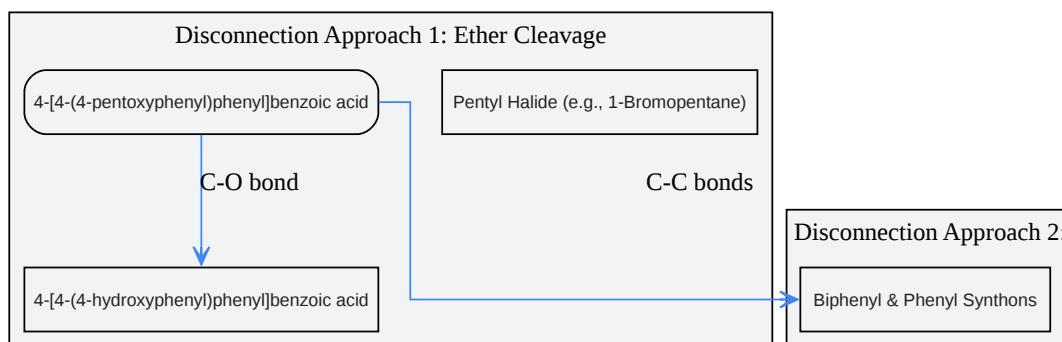
The electronic properties of such substituted benzoic acids are foundational to their use in organic semiconductors. Modifications to the alkoxy chain, precisely engineer its physical and biological properties.^[1]

Synthesis and Mechanistic Insights

The synthesis of **4-[4-(4-pentoxyphenyl)phenyl]benzoic acid** can be approached through several well-established organic chemistry reactions. A logical disconnection points: the ether linkage and the carbon-carbon bonds of the terphenyl backbone.^[1] This suggests that the synthesis can be achieved via a series of reactions, followed by etherification, or by coupling pre-functionalized building blocks.

Retrosynthetic Analysis

A logical deconstruction of the target molecule points to key precursors such as 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid and a pentyl halide, or bip

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Caption: Retrosynthetic analysis of the target molecule.

Synthetic Protocol: Williamson Ether Synthesis Pathway

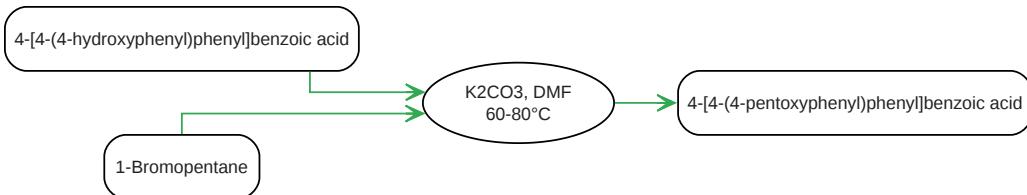
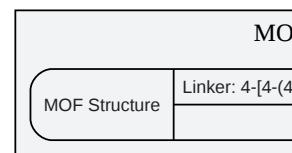
A common and reliable method involves the Williamson ether synthesis. This protocol starts with the commercially available 4-(4-hydroxyphenyl)benz

Rationale: The Williamson ether synthesis is a robust method for forming ethers. It involves the deprotonation of the phenolic hydroxyl group to create alkyl halide in an SN2 reaction. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation without strongly solvating

Step-by-Step Protocol:

- Deprotonation: To a solution of 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid (1 equivalent) in dimethylformamide (DMF), add a suitable base such as
- Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide salt.
- Alkylation: Add 1-bromopentane (1.2 equivalents) to the reaction mixture.
- Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically
- Workup: After completion, cool the reaction to room temperature and pour it into cold water.
- Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the carboxylate, cau:
- Isolation: Collect the solid precipitate by vacuum filtration.
- Purification: Wash the solid with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solve

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid.

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Caption: MOF-based drug delivery concept.

Safety and Handling

Proper handling of this chemical is essential in a laboratory setting. The following information is a summary of general safety guidelines. Researchers

Table 2: Hazard Identification and First Aid

Hazard	Precaution / First Aid Measure	Source(s)
Eye Contact	May cause serious eye irritation.	[2]
	First Aid: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	[2][3]
Skin Contact	May cause skin irritation.	[2][3][4]
	First Aid: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.	[2][3]
Inhalation	May cause respiratory irritation if inhaled as dust.	[3][4]
	First Aid: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[2][3]
Ingestion	May be harmful if swallowed.	[3]
	First Aid: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.	[3]
Handling	Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.	[2][3][4]

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. | [2][3] |

Conclusion

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a well-defined organic molecule whose value lies in its structural versatility. The convergence of a rigid reactive carboxylic acid group makes it a prime candidate for advanced applications. For materials scientists, it is a key building block for liquid crystal development, its utility as a linker in sophisticated drug delivery systems like MOFs represents a promising frontier. Continued research into the derivative will lead to further innovations in both fields.

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